molecular formula C15H21N3S B5564082 3-methyl-1-cyclohexanone N-(4-methylphenyl)thiosemicarbazone

3-methyl-1-cyclohexanone N-(4-methylphenyl)thiosemicarbazone

Cat. No. B5564082
M. Wt: 275.4 g/mol
InChI Key: FGHBFLJBDNXLIJ-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-cyclohexanone N-(4-methylphenyl)thiosemicarbazone, also known as MCT, is a thiosemicarbazone derivative that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.

Scientific Research Applications

Antifertility Applications

  • Thiosemicarbazones derived from cyclohexanone have shown potential as antifertility agents. In a study, alpha-methyl-benzamido-alpha'-substituted-styryl-cyclohexanone thiosemicarbazones were synthesized and exhibited pronounced antiimplantation activity in female albino rats, suggesting their use as non-hormonal contraceptives (Pandey & Raj, 1986).

Anticancer Activity

  • Thiosemicarbazones have been extensively researched for their anticancer properties. Methemoglobin formation by certain thiosemicarbazones like Triapine and their derivatives has been investigated, with findings suggesting the importance of iron chelation in their mechanism of action against tumor cells. Modifications in thiosemicarbazone structure can influence their therapeutic efficacy and safety profile (Quach et al., 2012).
  • Another study discusses the chemical properties of anticancer thiosemicarbazones, their interaction with iron metabolism, and the development of resistance. This research underscores the complex multi-faceted mode of action of thiosemicarbazones in cancer treatment and highlights the need for further development to overcome resistance mechanisms (Heffeter et al., 2018).

Coordination Chemistry and Material Science

  • Thiosemicarbazones' versatility in forming complexes with metals such as nickel(II) has implications for the development of materials with unique electronic and magnetic properties. These complexes demonstrate diverse coordination geometries and potential applications in catalysis, magnetic materials, and sensors (Chandra, Pandeya, & Singh, 1980).

Antimicrobial Activity

  • Research into the antimicrobial properties of thiosemicarbazone derivatives has yielded compounds with significant activity against various bacterial and fungal pathogens. This highlights the potential of thiosemicarbazones in developing new antimicrobial agents to combat resistant strains of microorganisms (Wardakhan & El-Sayed, 2009).

Drug Design and Molecular Interaction

  • Studies on the interaction of thiosemicarbazone derivatives with proteins such as human serum albumin provide insights into their pharmacokinetics and pharmacodynamics. Understanding these interactions is crucial for drug design, enabling the optimization of thiosemicarbazone derivatives for improved therapeutic efficacy and reduced toxicity (Karthikeyan et al., 2016).

properties

IUPAC Name

1-[(Z)-(3-methylcyclohexylidene)amino]-3-(4-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S/c1-11-6-8-13(9-7-11)16-15(19)18-17-14-5-3-4-12(2)10-14/h6-9,12H,3-5,10H2,1-2H3,(H2,16,18,19)/b17-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHBFLJBDNXLIJ-VKAVYKQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=NNC(=S)NC2=CC=C(C=C2)C)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC/C(=N/NC(=S)NC2=CC=C(C=C2)C)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-cyclohexanone N-(4-methylphenyl)thiosemicarbazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.